molecular formula C13H13Cl2NO B14646958 2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide CAS No. 54044-07-4

2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide

Cat. No.: B14646958
CAS No.: 54044-07-4
M. Wt: 270.15 g/mol
InChI Key: ZAWKCANCLJQXNK-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring, along with a methyl group and a 2-methylbut-3-yn-2-yl group attached to the nitrogen atom of the amide group. The compound’s unique structure makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-methyl-N-(2-methylbut-3-yn-2-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation at the alkyne group.

    Reduction Reactions: The carbonyl group of the amide can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents on the benzene ring.

    Oxidation: Products with oxidized alkyne groups.

    Reduction: Amine derivatives of the original compound.

Scientific Research Applications

2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-N-(2-methyl-but-3-yn-2-yl)benzamide: Similar structure but with chlorine atoms at different positions.

    2,4-Dichloro-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a pyridine ring instead of the alkyne group.

Uniqueness

2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both alkyne and amide functional groups. This combination of features gives it distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

54044-07-4

Molecular Formula

C13H13Cl2NO

Molecular Weight

270.15 g/mol

IUPAC Name

2,4-dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide

InChI

InChI=1S/C13H13Cl2NO/c1-5-13(2,3)16(4)12(17)10-7-6-9(14)8-11(10)15/h1,6-8H,2-4H3

InChI Key

ZAWKCANCLJQXNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)N(C)C(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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